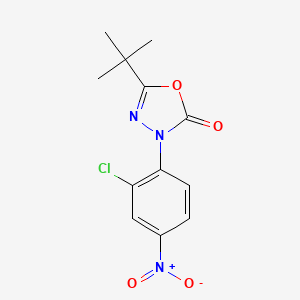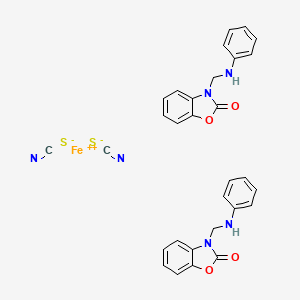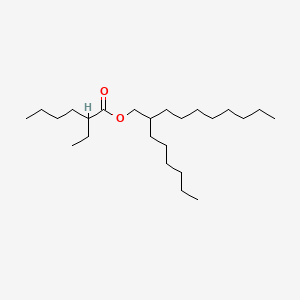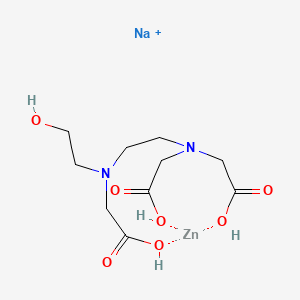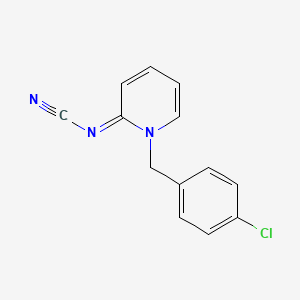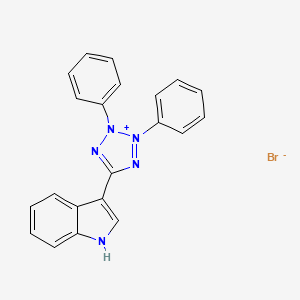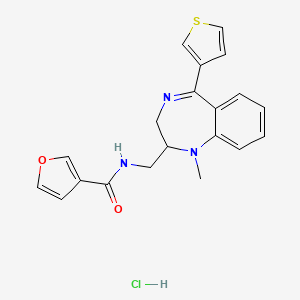![molecular formula C11H14BrN2O9P B12711774 [2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid CAS No. 117627-08-4](/img/structure/B12711774.png)
[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid is a complex organic compound that features a brominated pyrimidine ring, a hydroxymethyl group, and a phosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid typically involves multiple steps, starting with the bromination of a pyrimidine derivative. This is followed by the introduction of the oxolan ring and the hydroxymethyl group. The final step involves the addition of the phosphonic acid moiety under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The brominated pyrimidine ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the bromine atom could yield a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions of phosphonic acids with biological molecules. Its brominated pyrimidine ring also makes it useful in the study of nucleic acid analogs and their interactions with enzymes.
Medicine
In medicine, this compound has potential applications as an antiviral agent. Its structure allows it to mimic natural nucleotides, potentially inhibiting viral replication.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. Its phosphonic acid moiety also makes it useful in the development of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of [2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleotides, allowing it to inhibit enzymes involved in nucleic acid synthesis. This can lead to the inhibition of viral replication or the disruption of other biological processes.
Comparison with Similar Compounds
Similar Compounds
[2-[(2R,3S,5R)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid: Similar structure but with a chlorine atom instead of bromine.
[2-[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of [2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid lies in its brominated pyrimidine ring, which can confer different reactivity and biological activity compared to its chloro- and fluoro- analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
117627-08-4 |
|---|---|
Molecular Formula |
C11H14BrN2O9P |
Molecular Weight |
429.11 g/mol |
IUPAC Name |
[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C11H14BrN2O9P/c12-5-2-14(11(18)13-10(5)17)8-1-6(7(3-15)22-8)23-9(16)4-24(19,20)21/h2,6-8,15H,1,3-4H2,(H,13,17,18)(H2,19,20,21)/t6-,7+,8+/m0/s1 |
InChI Key |
UHCRRTILRFWBCQ-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)OC(=O)CP(=O)(O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)OC(=O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


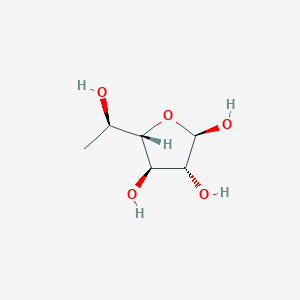
![[(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B12711693.png)
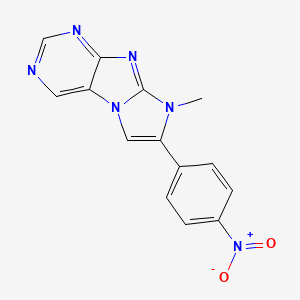
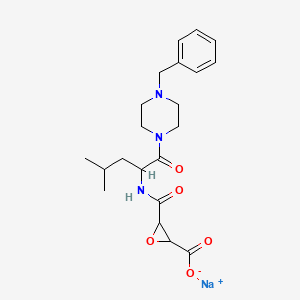

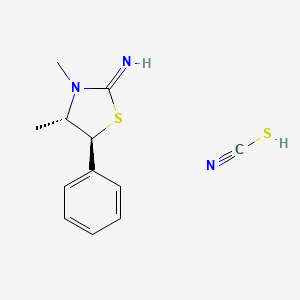
![4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12711719.png)
